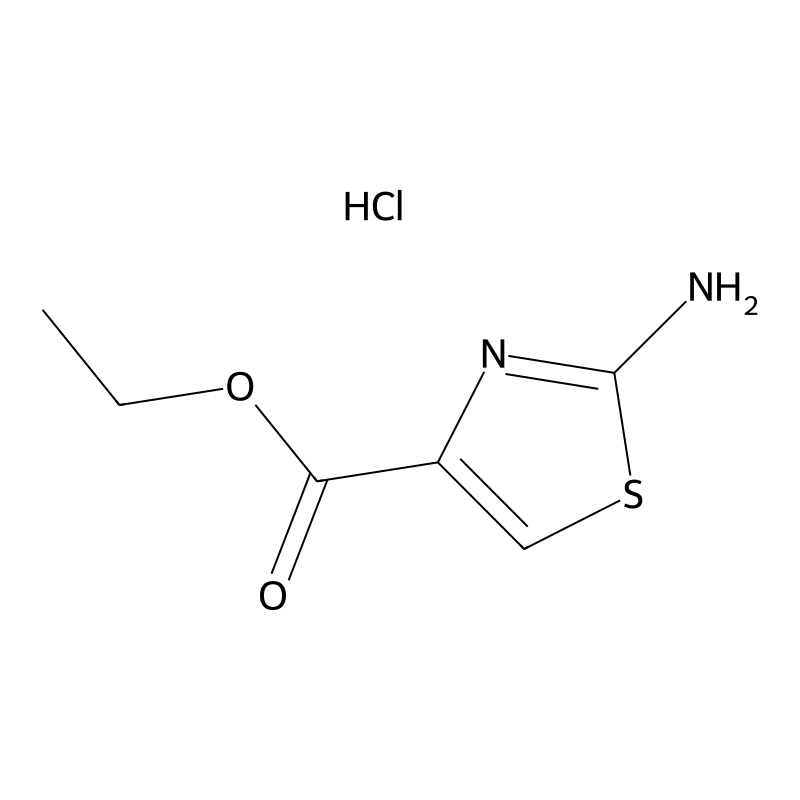

Ethyl 2-aminothiazole-4-carboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

EATC∙HCl is a heterocyclic compound containing a thiazole ring with an amino and an ester functional group. It is commonly synthesized through various methods, including the reaction of thioacetamide with ethyl cyanoacetate in the presence of an acid catalyst []. The resulting product is then purified and converted to the hydrochloride salt form using hydrochloric acid.

EATC∙HCl can be characterized using various techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of hydrogen and carbon atoms present [].

- Mass spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity [].

- X-ray crystallography: This technique can be used to determine the precise three-dimensional structure of the molecule at the atomic level [].

Potential Applications:

EATC∙HCl has been explored for various potential applications in scientific research, including:

- Medicinal chemistry: EATC∙HCl has been investigated as a potential precursor for the synthesis of various bioactive molecules, including anticonvulsants, antimicrobials, and anti-inflammatory agents [, , ].

- Organic chemistry: EATC∙HCl can be used as a building block for the synthesis of more complex organic molecules with diverse functionalities [].

- Material science: EATC∙HCl has been shown to exhibit potential for applications in the development of new materials with specific properties, such as photoluminescence [].

Current Research:

While the research on EATC∙HCl is ongoing, current studies are focused on:

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 172.2 g/mol. It appears as a white crystalline powder and is known for its role as a chemical reagent in various synthetic applications, particularly in medicinal chemistry. The compound features a thiazole ring, which is crucial for its biological activity and interaction with various biological targets .

The biological activity of ethyl 2-aminothiazole-4-carboxylate hydrochloride is significant in the development of pharmaceuticals. It has been identified as an important precursor in the synthesis of compounds that inhibit anaplastic lymphoma kinase, which is relevant in cancer treatment. Additionally, derivatives of this compound have shown potential as inhibitors of stearoyl-CoA desaturase, suggesting applications in metabolic disorders .

Several synthesis methods for ethyl 2-aminothiazole-4-carboxylate hydrochloride have been documented:

- From Ethyl Bromopyruvate: This method involves reacting ethyl bromopyruvate with carbamimidothioic acid under controlled conditions to yield ethyl 2-aminothiazole-4-carboxylate.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving thiazole derivatives and carboxylic acids or their esters .

- Cyclization Methods: Cyclization of appropriate precursors containing both amino and carboxylic functionalities can lead to the formation of the thiazole ring structure characteristic of this compound .

Ethyl 2-aminothiazole-4-carboxylate hydrochloride finds applications in:

- Pharmaceutical Development: As a building block for synthesizing bioactive molecules targeting cancer and metabolic diseases.

- Chemical Research: Utilized as a reagent in organic synthesis for developing new thiazole derivatives with potential therapeutic effects.

- Agricultural Chemistry: Investigated for its potential use in developing agrochemicals due to its biological activity against certain pathogens .

Studies on the interactions of ethyl 2-aminothiazole-4-carboxylate hydrochloride with various biological targets have revealed its potential as an inhibitor of specific enzymes involved in cancer proliferation. The compound's ability to modulate enzyme activity highlights its importance in drug design, particularly in targeting pathways associated with tumor growth and metabolism .

Several compounds exhibit structural similarities to ethyl 2-aminothiazole-4-carboxylate hydrochloride, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-4-thiazolecarboxylate | C6H8N2O2S | Similar thiazole structure; used in drug synthesis. |

| 2-Aminothiazole-4-carboxylic Acid Ethyl Ester | C6H8N2O2S | Directly related; exhibits similar biological activity. |

| Ethyl 2-amino-1,3-thiazole-4-carboxylic Acid | C6H8N2O2S | Variation in substitution pattern; used in medicinal chemistry. |

| 4-Thiazolecarboxylic Acid, 2-amino-, Ethyl Ester | C6H8N2O3S | Related structure; potential agricultural applications. |

Ethyl 2-aminothiazole-4-carboxylate hydrochloride stands out due to its specific inhibitory activities against anaplastic lymphoma kinase and stearoyl-CoA desaturase, making it a valuable candidate for further research and development in therapeutic applications .